2-[Butyl(methyl)amino]isonicotinic acid

Catalog No.
S825112
CAS No.
1019349-74-6
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Butyl(methyl)amino]isonicotinic acid

CAS Number

1019349-74-6

Product Name

2-[Butyl(methyl)amino]isonicotinic acid

IUPAC Name

2-[butyl(methyl)amino]pyridine-4-carboxylic acid

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-3-4-7-13(2)10-8-9(11(14)15)5-6-12-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

ICBHWWAWCPDMAL-UHFFFAOYSA-N

SMILES

CCCCN(C)C1=NC=CC(=C1)C(=O)O

Canonical SMILES

CCCCN(C)C1=NC=CC(=C1)C(=O)O

Here are some possibilities for why this compound might be of interest to researchers:

  • Chemical Modifications

    The isonicotinic acid group is a common scaffold in medicinal chemistry. Researchers might be interested in studying how the butyl(methyl)amino substitution affects the overall properties of the molecule, potentially leading to new drug candidates.

  • Ligand Design

    The molecule's structure suggests it could act as a ligand, capable of binding to other molecules. This property could be useful in research on protein-ligand interactions or the development of new catalysts.

  • Material Science Applications

    The presence of the carboxylic acid group makes 2-[Butyl(methyl)amino]isonicotinic acid a potential candidate for applications in material science, such as the design of new polymers or functional materials.

2-[Butyl(methyl)amino]isonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a butyl and methyl amino group at the 2-position of the isonicotinic acid structure. This compound possesses a molecular formula of C12_{12}H16_{16}N2_{2}O2_{2} and a molecular weight of approximately 220.27 g/mol. The structure features a pyridine ring, which is significant in various pharmacological applications, and is known for its ability to interact with biological systems due to its polar functional groups.

, including:

  • Oxidation: The compound can be oxidized to form various derivatives.
  • Esterification: Reacting with alcohols can yield ester derivatives.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions make it versatile for synthetic organic chemistry applications.

Isonicotinic acid derivatives, including 2-[Butyl(methyl)amino]isonicotinic acid, are known for their biological activities. They may exhibit:

  • Antimicrobial Properties: Some derivatives have shown efficacy against bacteria and fungi.
  • Antitubercular Activity: Isonicotinic acid itself is the core structure of isoniazid, a well-known antituberculosis drug.
  • Potential Neuropharmacological Effects: Due to its interaction with neurotransmitter systems, this compound may have implications in treating neurological disorders.

The synthesis of 2-[Butyl(methyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with butyl(methyl)amine under controlled conditions. Common methods include:

  • Direct Amine Reaction: Isonicotinic acid is reacted with butyl(methyl)amine in the presence of a suitable solvent and catalyst to facilitate the formation of the amine derivative.
  • Reflux Conditions: The reaction may be performed under reflux to ensure complete reaction and higher yields.

Specific conditions such as temperature, time, and solvent choice can significantly affect the yield and purity of the product.

2-[Butyl(methyl)amino]isonicotinic acid has potential applications in:

  • Pharmaceutical Development: As a building block for new drugs targeting various diseases.
  • Chemical Research: In studies exploring the structure-activity relationship in medicinal chemistry.
  • Agricultural Chemistry: Investigating its potential use as an agrochemical or pesticide.

Research into the interaction of 2-[Butyl(methyl)amino]isonicotinic acid with biological targets is crucial for understanding its pharmacological effects. Studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo and In Vitro Studies: Testing its efficacy and safety in biological models to determine therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 2-[Butyl(methyl)amino]isonicotinic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Isonicotinic AcidPyridine derivativeCore structure for antituberculosis drugs
2-(Isobutylamino)isonicotinic AcidPyridine derivativeSimilar amino substitution
2-(Butylamino)pyridinePyridine derivativeDifferent position for amino group
4-(Butyl(methyl)amino)pyridinePyridine derivativeAltered position affects biological activity

These compounds can be compared based on their biological activities, synthetic pathways, and potential applications in drug development.

By understanding these aspects, researchers can better appreciate the significance of 2-[Butyl(methyl)amino]isonicotinic acid in both synthetic chemistry and pharmacology.

2-[Butyl(methyl)amino]isonicotinic acid is a pyridine-carboxylic acid derivative with a substituted amino group at the 2-position. Its IUPAC name reflects the structural arrangement: a 4-carboxypyridine core (isonicotinic acid) linked to an N-butyl-N-methylamino substituent. The molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 221.28 g/mol based on calculated values.

PropertyValue
CAS NumberNot explicitly listed in sources
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular Weight221.28 g/mol
SMILES CodeO=C(O)C1=CC=NC(N(CCCC)C)=C1
InChI Key(Generated from SMILES)

Note: The CAS number for this specific compound is not directly listed in available databases, suggesting it may be a novel or less-studied derivative.

Structural Features

The compound features:

  • Pyridine ring: Electron-deficient due to the nitrogen atom at position 1.
  • Carboxylic acid group: At position 4, enabling hydrogen bonding and coordination with metal ions.
  • N-Butyl-N-methylamino substituent: A bulky, branched alkyl group enhancing lipophilicity.

This combination of polar (carboxylic acid) and nonpolar (alkylamino) groups influences solubility and intermolecular interactions.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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